![molecular formula C21H25N3O6 B4119004 methyl 2-[({2-[(3,4-diethoxyphenyl)acetyl]hydrazino}carbonyl)amino]benzoate](/img/structure/B4119004.png)
methyl 2-[({2-[(3,4-diethoxyphenyl)acetyl]hydrazino}carbonyl)amino]benzoate
Overview
Description
Methyl 2-[({2-[(3,4-diethoxyphenyl)acetyl]hydrazino}carbonyl)amino]benzoate, also known as DEPAB-Me, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of benzoic acid and is commonly used as a reagent for various biochemical and physiological assays.
Mechanism of Action
The mechanism of action of methyl 2-[({2-[(3,4-diethoxyphenyl)acetyl]hydrazino}carbonyl)amino]benzoate is not well understood, but it is believed to act as a competitive inhibitor of enzymes that cleave peptide bonds. This compound is thought to bind to the active site of these enzymes, preventing them from cleaving their substrate molecules.
Biochemical and Physiological Effects:
methyl 2-[({2-[(3,4-diethoxyphenyl)acetyl]hydrazino}carbonyl)amino]benzoate has been shown to have a number of biochemical and physiological effects in vitro. This compound has been shown to inhibit the activity of chymotrypsin, trypsin, and elastase, all of which are important enzymes in the digestive system. In addition, methyl 2-[({2-[(3,4-diethoxyphenyl)acetyl]hydrazino}carbonyl)amino]benzoate has been shown to inhibit the growth of certain cancer cells in vitro, although the mechanism of this inhibition is not well understood.
Advantages and Limitations for Lab Experiments
One advantage of using methyl 2-[({2-[(3,4-diethoxyphenyl)acetyl]hydrazino}carbonyl)amino]benzoate in lab experiments is its relatively low cost and ease of synthesis. This compound is also stable under a wide range of conditions, making it a useful reagent for a variety of assays. However, one limitation of using methyl 2-[({2-[(3,4-diethoxyphenyl)acetyl]hydrazino}carbonyl)amino]benzoate is that its mechanism of action is not well understood, which can make interpreting experimental results difficult.
Future Directions
There are a number of potential future directions for research on methyl 2-[({2-[(3,4-diethoxyphenyl)acetyl]hydrazino}carbonyl)amino]benzoate. One area of interest is the development of new drugs that are based on the structure of this compound. Another potential direction is the investigation of the biochemical and physiological effects of methyl 2-[({2-[(3,4-diethoxyphenyl)acetyl]hydrazino}carbonyl)amino]benzoate in vivo, using animal models. Finally, further research is needed to fully understand the mechanism of action of this compound, which could lead to the development of new therapeutic agents.
Scientific Research Applications
Methyl 2-[({2-[(3,4-diethoxyphenyl)acetyl]hydrazino}carbonyl)amino]benzoate has been widely used in scientific research as a reagent for various biochemical and physiological assays. This compound is commonly used as a substrate for enzymes such as chymotrypsin, trypsin, and elastase. It has also been used to study the effects of various drugs on enzyme activity and to investigate the mechanisms of action of these drugs.
properties
IUPAC Name |
methyl 2-[[[2-(3,4-diethoxyphenyl)acetyl]amino]carbamoylamino]benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O6/c1-4-29-17-11-10-14(12-18(17)30-5-2)13-19(25)23-24-21(27)22-16-9-7-6-8-15(16)20(26)28-3/h6-12H,4-5,13H2,1-3H3,(H,23,25)(H2,22,24,27) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTAVAIPUGBJATM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CC(=O)NNC(=O)NC2=CC=CC=C2C(=O)OC)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[({2-[(3,4-diethoxyphenyl)acetyl]hydrazinyl}carbonyl)amino]benzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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